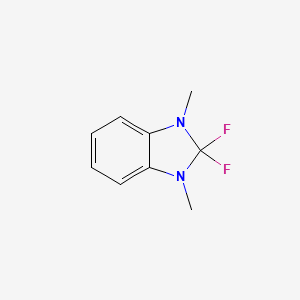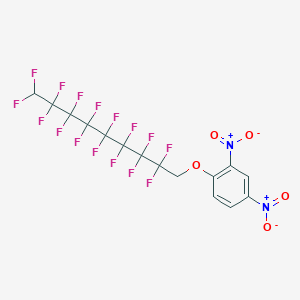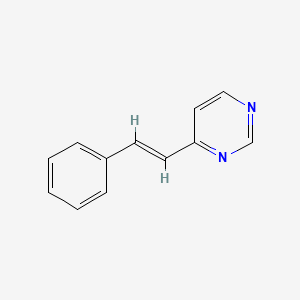
4-(Styryl)pyrimidine
描述
4-(Styryl)pyrimidine is an organic compound characterized by the presence of a pyrimidine ring substituted with a styryl group at the fourth position. The molecular formula of this compound is C12H10N2, and it has a molecular weight of 182.22 g/mol . This compound is known for its white solid appearance and a melting point of approximately 160°C . Pyrimidine derivatives, including this compound, are of significant interest due to their diverse biological and pharmacological activities.
作用机制
Target of Action
4-(Styryl)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic compound that plays a vital role in various biological procedures . Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA and RNA . Therefore, the primary targets of this compound are likely to be the nucleotide base pairs of DNA and RNA .
Mode of Action
Due to its structural resemblance to the nucleotide base pair of dna and rna, it is believed to interact with these targets, potentially causing changes in their structure or function . For instance, it may inhibit the replication of DNA or RNA, thereby affecting the growth and proliferation of cells .
Biochemical Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . This compound, as a derivative of pyrimidine, may affect these pathways and their downstream effects. For example, it could interfere with the de novo synthesis of purines and pyrimidines, the formation of deoxyribonucleotides, or the catabolism of nucleotides .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential interactions with DNA and RNA. It may affect cell growth and proliferation, potentially exhibiting anticancer activity . For instance, some pyrimidine derivatives have been found to exhibit strong activity in in vitro anticancer assays .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules in the cellular environment could affect its interactions with its targets . .
生化分析
Biochemical Properties
4-(Styryl)pyrimidine, like other pyrimidines, plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function. For instance, certain pyrimidine derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. For example, a guanidine-modified derivative of this compound has been identified as an inhibitor of the herpes simplex virus (HSV), effectively inhibiting HSV multiplication in different cell lines . It may block virus binding and post-binding processes such as membrane fusion, by targeting the virus gB protein . Additionally, it may also down-regulate the cellular PI3K/Akt signaling pathway to interfere with HSV replication .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and depends on its specific interactions with biomolecules. As mentioned, certain derivatives of this compound can inhibit protein kinases, thereby affecting cell growth and differentiation
Metabolic Pathways
Pyrimidines, including this compound, are involved in important metabolic pathways. They are synthesized de novo in the cells and are crucial for the synthesis of DNA, RNA, and other biomolecules
准备方法
The synthesis of 4-(Styryl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of acetylacetone and urea in the presence of a catalyst such as trifluoroacetic acid (TFA) and water as a solvent . This reaction proceeds via a [3+3] cycloaddition mechanism to form the pyrimidine ring. Another method involves the use of acid chlorides and terminal alkynes under Sonogashira conditions, which allows for the formation of substituted pyrimidines in moderate to good yields . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-(Styryl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the styryl group, using reagents such as halogens or nucleophiles.
Cycloaddition: The pyrimidine ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include various substituted pyrimidines and complex heterocyclic compounds.
科学研究应用
4-(Styryl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
相似化合物的比较
4-(Styryl)pyrimidine can be compared with other similar compounds, such as:
4,6-Bis(styryl)pyrimidine: This compound has two styryl groups and exhibits similar reactivity but may have different biological activities due to the additional styryl group.
2,4,6-Trisubstituted Pyrimidines: These compounds have substitutions at the 2, 4, and 6 positions, leading to diverse chemical and biological properties.
Pyrimidine Derivatives: Various pyrimidine derivatives, such as 5-fluorouracil and cytarabine, are well-known for their anticancer and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other pyrimidine derivatives.
属性
IUPAC Name |
4-[(E)-2-phenylethenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-14-12/h1-10H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRWJYZHFFPIKP-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


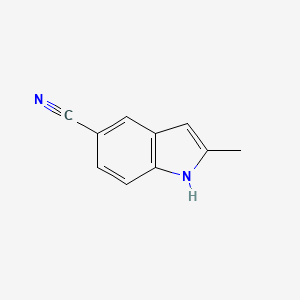
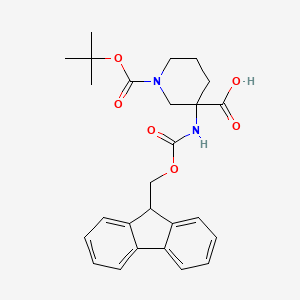
![1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B3041795.png)
![[(1R)-1-amino-2-phenylethyl]phosphonic acid](/img/structure/B3041797.png)
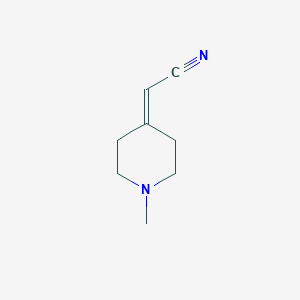
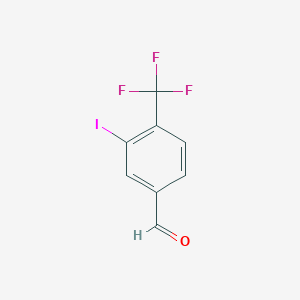
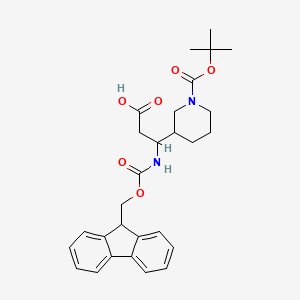
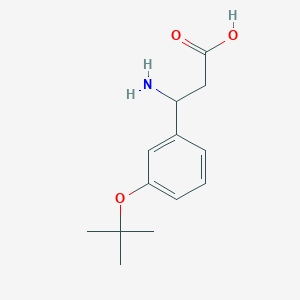
![2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041807.png)
![2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041808.png)
![2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041809.png)

